molecular formula C17H19ClFNO B12766981 Propiophenone, 4'-fluoro-3-(phenethylamino)-, hydrochloride CAS No. 88837-88-1

Propiophenone, 4'-fluoro-3-(phenethylamino)-, hydrochloride

Cat. No.: B12766981
CAS No.: 88837-88-1
M. Wt: 307.8 g/mol
InChI Key: HHVFOYAVXKASDC-UHFFFAOYSA-N
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Description

Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are often used in scientific research to study their effects on the central nervous system. The compound is characterized by the presence of a fluorine atom at the 4’ position and a phenethylamino group at the 3 position of the propiophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride is similar to other substituted cathinones such as:

The uniqueness of Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride lies in its specific substitution pattern, which can influence its pharmacological profile and potency compared to other similar compounds.

Properties

CAS No.

88837-88-1

Molecular Formula

C17H19ClFNO

Molecular Weight

307.8 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-phenylethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C17H18FNO.ClH/c18-16-8-6-15(7-9-16)17(20)11-13-19-12-10-14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H

InChI Key

HHVFOYAVXKASDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCC(=O)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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